2-(3,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(3,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boron atom bonded to a dioxaborolane ring, which is substituted with a 3,4-dichlorophenyl group. Its unique structure makes it a valuable reagent in forming carbon-carbon bonds, essential in the synthesis of various organic molecules.
Scientific Research Applications
2-(3,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used extensively in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Medicinal Chemistry: Plays a role in the development of new drugs by facilitating the formation of complex molecules.
Material Science: Used in the synthesis of polymers and advanced materials with specific properties.
Biological Research: Employed in the synthesis of biologically active compounds for studying cellular processes and drug interactions.
Biochemical Analysis
Cellular Effects
The effects of 2-(3,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on various types of cells and cellular processes are of great interest. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that regulate cell growth and differentiation. Additionally, this compound can affect gene expression by interacting with transcription factors and other DNA-binding proteins, resulting in changes in the expression levels of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with nucleophilic residues in biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, it can inhibit the activity of proteases by forming a covalent bond with the catalytic serine residue, thereby preventing substrate binding and cleavage. Additionally, this compound can modulate gene expression by binding to transcription factors and altering their DNA-binding affinity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture. Long-term studies have shown that the degradation products of this compound can have different effects on cellular function compared to the parent compound. For instance, the degradation products may have reduced enzyme inhibitory activity or altered interactions with cellular proteins .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as enzyme inhibition and modulation of cell signaling pathways. At high doses, it can cause toxic or adverse effects, including cellular toxicity and organ damage. Studies have shown that there is a threshold dose above which the compound’s toxic effects become pronounced. Therefore, careful dosage optimization is essential when using this compound in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to boron metabolism. This compound can be metabolized by enzymes that catalyze the oxidation and reduction of boron-containing compounds. Additionally, it can interact with cofactors such as NADH and FADH2, which play a role in its metabolic conversion. The metabolic pathways of this compound can influence its bioavailability and efficacy in biochemical reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by boron transporters, which facilitate its uptake into cells. Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of this compound within tissues can affect its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,4-dichlorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction proceeds as follows:
Starting Materials: 3,4-dichlorophenylboronic acid and pinacol.
Dehydrating Agent: Commonly used agents include toluene or xylene.
Reaction Conditions: The mixture is heated under reflux conditions, typically at temperatures around 110-130°C, for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes the following types of reactions:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂.
Solvents: Common solvents include toluene, ethanol, and water.
Bases: Bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often used to facilitate the reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Resulting from oxidation reactions.
Substituted Phenyl Compounds: From electrophilic aromatic substitution.
Mechanism of Action
The primary mechanism by which 2-(3,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is through the Suzuki-Miyaura coupling reaction. The process involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The organoboron compound transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms a new carbon-carbon bond and regenerates the catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another commonly used boronic acid in Suzuki-Miyaura coupling.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure but without the dichloro substitution.
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a bromine substituent instead of chlorine.
Uniqueness
2-(3,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its dichloro substitution, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in reactions where specific electronic effects are desired.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BCl2O2/c1-11(2)12(3,4)17-13(16-11)8-5-6-9(14)10(15)7-8/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAZBCNEXKOLPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BCl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60579282 | |
Record name | 2-(3,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60579282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401797-02-2 | |
Record name | 2-(3,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60579282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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